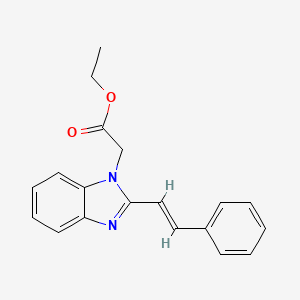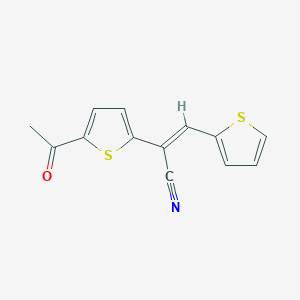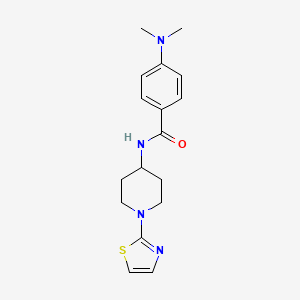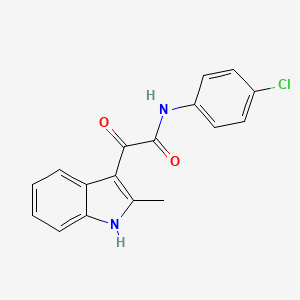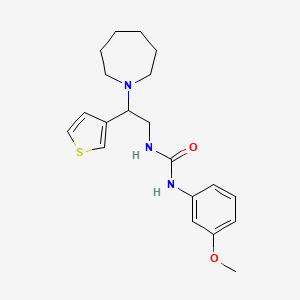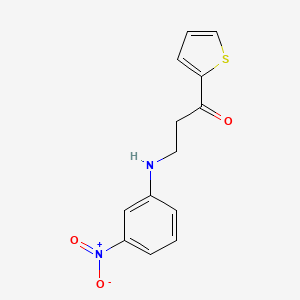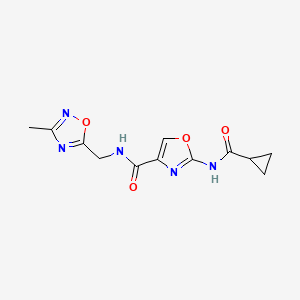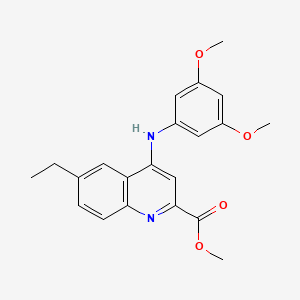
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a similar compound,{4-[(2-methylpyrimidin-4-yl)oxy]phenyl}methanamine, includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 30 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine . Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.346. More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant promise in the synthesis of complex organic molecules. For instance, hybrid catalysts are crucial for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These compounds have broad applications in the medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility. The review by Parmar et al. (2023) highlights the importance of such scaffolds and the application of diverse catalytic systems, including organocatalysts, metal catalysts, and nanocatalysts, in their synthesis (Parmar, Vala, & Patel, 2023).
Phosphonic Acids in Drug Design
Phosphonic acids, which share structural similarities with pyrimidine derivatives, are employed across a range of applications due to their bioactive properties. These applications include drug and pro-drug design, bone targeting, and the development of supramolecular materials. The synthesis and diverse applications of phosphonic acids have been comprehensively reviewed, offering insights into their role in chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Biological Activities of Heterocyclic Compounds
The heterocyclic structure of "(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone" suggests potential biological activity. Research on coumarin and oxadiazole derivatives, which are structurally diverse heterocycles, reveals a wide range of pharmacological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The review by Jalhan et al. (2017) discusses the modification of these compounds to enhance their efficacy and potency as drugs (Jalhan, Singh, Saini, Sethi, & Jain, 2017).
Methanogenesis and Environmental Impact
On a different note, understanding the environmental impact and applications of chemical compounds includes studying their interaction with biological processes such as methanogenesis. Conrad (2005) reviews the quantification of methanogenic pathways using stable carbon isotopic signatures, highlighting the complex interplay between chemical compounds and microbial activities in the environment (Conrad, 2005).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.
将来の方向性
While specific future directions for this compound are not mentioned in the available resources, there is ongoing research into the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, such as this one, have high chemotherapeutic values and act as a remedy for the development of novel drugs .
特性
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-18-8-4-15(19-12)22-14-5-9-20(10-6-14)16(21)13-3-2-7-17-11-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBRDXZUKXRKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

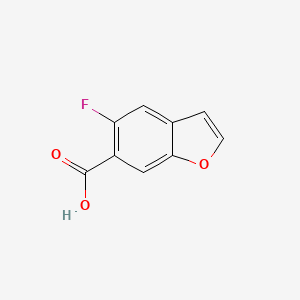
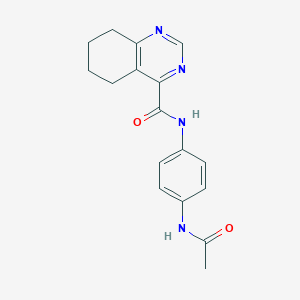
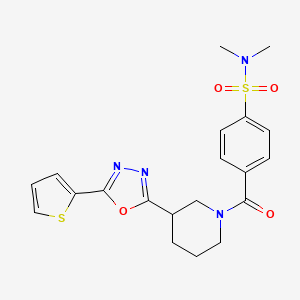
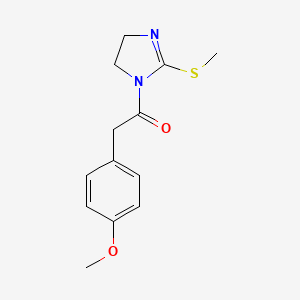
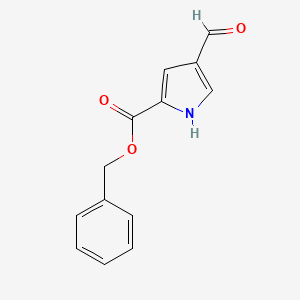
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
